![molecular formula C18H21N3O B7458054 [4-(3-Methylphenyl)piperazin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7458054.png)
[4-(3-Methylphenyl)piperazin-1-yl]-(6-methylpyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(3-Methylphenyl)piperazin-1-yl]-(6-methylpyridin-3-yl)methanone, also known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPMP belongs to the class of piperazine derivatives, which have been widely studied for their pharmacological properties.
Mechanism of Action
The mechanism of action of [4-(3-Methylphenyl)piperazin-1-yl]-(6-methylpyridin-3-yl)methanone involves its binding to the 5-HT1A receptor, which results in the activation of various signaling pathways. This activation leads to the modulation of neurotransmitter release, which in turn affects the regulation of mood, anxiety, and stress. [4-(3-Methylphenyl)piperazin-1-yl]-(6-methylpyridin-3-yl)methanone has also been shown to have anxiolytic and antidepressant-like effects in animal models, further supporting its potential as a therapeutic agent.
Biochemical and Physiological Effects:
[4-(3-Methylphenyl)piperazin-1-yl]-(6-methylpyridin-3-yl)methanone has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of stress response, and the enhancement of cognitive function. [4-(3-Methylphenyl)piperazin-1-yl]-(6-methylpyridin-3-yl)methanone has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the advantages of [4-(3-Methylphenyl)piperazin-1-yl]-(6-methylpyridin-3-yl)methanone for lab experiments is its high potency and selectivity for the 5-HT1A receptor, which allows for precise and specific studies of its effects. However, one of the limitations of [4-(3-Methylphenyl)piperazin-1-yl]-(6-methylpyridin-3-yl)methanone is its relatively short half-life, which may require frequent dosing in animal studies.
Future Directions
There are several future directions for the study of [4-(3-Methylphenyl)piperazin-1-yl]-(6-methylpyridin-3-yl)methanone, including its potential use as a therapeutic agent for psychiatric disorders such as depression and anxiety. Further studies are needed to elucidate the precise mechanisms of action of [4-(3-Methylphenyl)piperazin-1-yl]-(6-methylpyridin-3-yl)methanone and to optimize its pharmacological properties for clinical use. Additionally, the potential use of [4-(3-Methylphenyl)piperazin-1-yl]-(6-methylpyridin-3-yl)methanone in other fields such as neurodegenerative diseases and cancer should be explored.
Conclusion:
In conclusion, [4-(3-Methylphenyl)piperazin-1-yl]-(6-methylpyridin-3-yl)methanone, or [4-(3-Methylphenyl)piperazin-1-yl]-(6-methylpyridin-3-yl)methanone, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. [4-(3-Methylphenyl)piperazin-1-yl]-(6-methylpyridin-3-yl)methanone has been shown to have high potency and selectivity for the 5-HT1A receptor, which makes it a promising candidate for the treatment of psychiatric disorders. Further studies are needed to fully understand the mechanisms of action of [4-(3-Methylphenyl)piperazin-1-yl]-(6-methylpyridin-3-yl)methanone and to optimize its pharmacological properties for clinical use.
Synthesis Methods
The synthesis of [4-(3-Methylphenyl)piperazin-1-yl]-(6-methylpyridin-3-yl)methanone involves the reaction of 3-methylphenylpiperazine with 6-methyl-3-pyridinecarboxylic acid chloride in the presence of a base. The reaction results in the formation of [4-(3-Methylphenyl)piperazin-1-yl]-(6-methylpyridin-3-yl)methanone, which can be purified using various techniques such as recrystallization or column chromatography.
Scientific Research Applications
[4-(3-Methylphenyl)piperazin-1-yl]-(6-methylpyridin-3-yl)methanone has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. One of the most significant applications of [4-(3-Methylphenyl)piperazin-1-yl]-(6-methylpyridin-3-yl)methanone is its use as a ligand for the serotonin receptor subtype 5-HT1A. This receptor is involved in the regulation of mood, anxiety, and stress, and is a target for the treatment of various psychiatric disorders such as depression and anxiety.
properties
IUPAC Name |
[4-(3-methylphenyl)piperazin-1-yl]-(6-methylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-14-4-3-5-17(12-14)20-8-10-21(11-9-20)18(22)16-7-6-15(2)19-13-16/h3-7,12-13H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYADEVZIXOYSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=CN=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Methylphenyl)piperazin-1-yl]-(6-methylpyridin-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

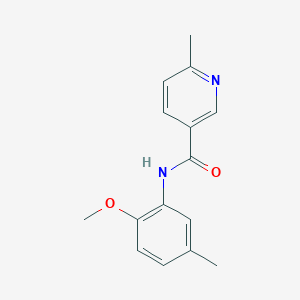
![2-(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-N-(2-methylbutan-2-yl)acetamide](/img/structure/B7457980.png)
![1-benzyl-N-methylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7457993.png)
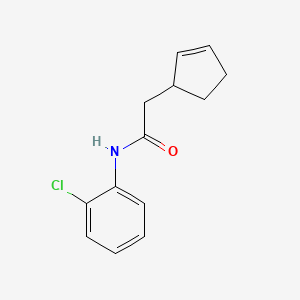


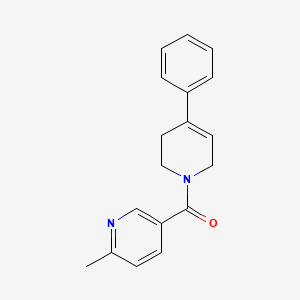
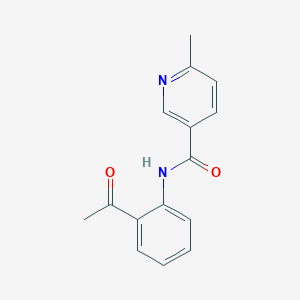
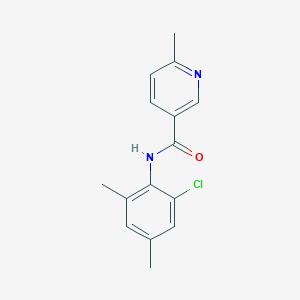
![1-propyl-3-[4-[6-(propylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7458046.png)
![[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone](/img/structure/B7458052.png)
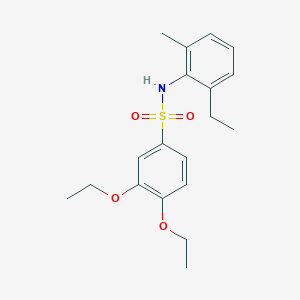
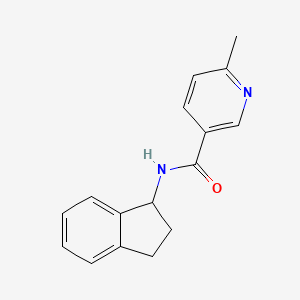
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetamide](/img/structure/B7458069.png)